molecular formula C12H19N B1380163 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine CAS No. 1226417-51-1

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B1380163
CAS No.: 1226417-51-1
M. Wt: 177.29 g/mol
InChI Key: LRRAOFJWUTWUCN-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRAOFJWUTWUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Evolving Landscape of Substituted Phenylpropanamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Storied Scaffold with Diverse Biological Activities

The substituted phenylpropanamine backbone represents a cornerstone in medicinal chemistry and pharmacology, giving rise to a vast and diverse class of compounds with profound effects on the central nervous system. From widely used therapeutic agents to highly controlled substances and novel psychoactive substances (NPS), the versatility of this chemical scaffold has captivated chemists and pharmacologists for over a century. The journey of substituted phenylpropanamines began with the synthesis of phenylpropanolamine around 1910, which later found its place as a decongestant and appetite suppressant.[1] However, its association with an increased risk of hemorrhagic stroke led to its withdrawal from many markets, highlighting the critical importance of understanding the structure-activity relationships within this class of compounds.[1]

This technical guide provides an in-depth exploration of substituted phenylpropanamine compounds, designed for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, structure-activity relationships, mechanisms of action, analytical methodologies, and toxicological profiles of these fascinating molecules. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the knowledge necessary to navigate the complexities of this important chemical class.

I. The Chemical Core: Understanding the Phenylpropanamine Scaffold

At its heart, the phenylpropanamine structure consists of a phenyl ring attached to a three-carbon (propane) chain, which in turn is bonded to an amino group. This basic scaffold is a derivative of phenethylamine, with an additional methyl group on the alpha-carbon of the ethylamine side chain.[1] The remarkable diversity of this class of compounds arises from the myriad of possible substitutions at three key positions: the phenyl ring, the propane chain (at the alpha and beta positions), and the amino group.

Substituted phenylpropanamines can be broadly categorized, with significant overlap, into several major classes, including:

  • Amphetamines: Characterized by a methyl group at the alpha position of the propane chain.

  • Cathinones: Distinguished by a ketone group at the beta position of the propane chain.[2][3][4]

  • Phenethylamines: A broader class that includes many substituted phenylpropanamines.

The nature and position of substituents dramatically influence the pharmacological properties of these compounds, dictating their potency, selectivity for various molecular targets, and overall physiological effects.

II. Synthetic Pathways: Crafting the Phenylpropanamine Core and its Derivatives

The synthesis of substituted phenylpropanamines can be achieved through several established routes, with the choice of method often depending on the desired substitution pattern, stereochemistry, and available starting materials.

A. Classical Synthetic Routes for Amphetamine and its Analogs

Three of the most popular and historically significant routes for the synthesis of amphetamine and its ring-substituted analogs are the Leuckart reaction, reductive amination, and the nitrostyrene route.

  • The Leuckart Reaction: This non-metal reduction method involves the reaction of a ketone (e.g., phenyl-2-propanone or a substituted analog) with formamide or ammonium formate, followed by hydrolysis to yield the primary amine.[5]

  • Reductive Amination: This versatile method involves the reaction of a ketone with ammonia or a primary amine in the presence of a reducing agent (e.g., catalytic hydrogenation over palladium or platinum, or chemical reduction with sodium borohydride or sodium cyanoborohydride) to form the corresponding amine.[6]

  • The Nitrostyrene Route: This route involves the condensation of a benzaldehyde derivative with a nitroalkane (e.g., nitroethane) to form a nitrostyrene, which is then reduced to the corresponding amine.[6]

B. Synthesis of Cathinone Derivatives

The synthesis of cathinones typically involves a two-step process. The first step is the α-bromination of a substituted propiophenone. This is followed by a nucleophilic substitution reaction with an appropriate amine to yield the desired cathinone derivative.[3] Due to the instability of the freebase, cathinones are often isolated and handled as their hydrochloride or hydrobromide salts.[3]

C. Stereoselective Synthesis

Many substituted phenylpropanamines possess a chiral center at the alpha-carbon, and their stereoisomers often exhibit different pharmacological activities. Therefore, stereoselective synthesis is of great importance. Chiral syntheses often employ chiral auxiliaries, asymmetric catalysts, or chiral starting materials. For example, chiral amphetamine derivatives can be synthesized from chiral phenylpropanols or through stereospecific cuprate addition to aziridine phosphoramidates.[7][8]

Experimental Protocol: A General Procedure for Reductive Amination

The following is a generalized, step-by-step protocol for the synthesis of a substituted phenylpropanamine via reductive amination. Note: This is a general guideline and specific reaction conditions (e.g., solvent, temperature, reaction time, and choice of reducing agent) must be optimized for each specific target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenyl-2-propanone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Amine Addition: Add the appropriate amine (e.g., ammonia, methylamine, or another primary amine; typically 1.5-2 equivalents) to the solution.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride; 1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to a salt followed by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint of Activity

The pharmacological profile of a substituted phenylpropanamine is intricately linked to its chemical structure. Understanding the SAR is crucial for designing compounds with desired therapeutic effects and for predicting the potential psychoactive properties and toxicity of new analogs.

A. The Role of the Phenyl Ring

Substituents on the phenyl ring have a profound impact on the activity and selectivity of these compounds.

  • Position of Substitution: The position of the substituent is critical. For example, in hallucinogenic phenethylamines, methoxy groups at the 2 and 5 positions are often associated with potent 5-HT2A receptor agonism.

  • Nature of the Substituent:

    • Electron-donating groups (e.g., methoxy, methyl) can enhance activity at certain receptors.

    • Electron-withdrawing groups (e.g., halogens) can also influence potency and selectivity. For instance, a 4-fluoro substitution on amphetamine increases its stimulant properties.[4]

    • Bulky substituents can decrease affinity for transporters.

    • Methylenedioxy substitution at the 3 and 4 positions is a hallmark of entactogens like MDMA and MDA.

B. Modifications to the Propane Chain
  • Alpha-Methylation: The presence of a methyl group at the alpha-position (as in amphetamines) generally confers resistance to metabolism by monoamine oxidase (MAO), leading to a longer duration of action compared to their phenethylamine counterparts.

  • Beta-Ketone: The introduction of a ketone at the beta-position (as in cathinones) generally reduces the potency compared to the corresponding amphetamine analog.[2] This is attributed to the increased polarity of the molecule, which hinders its ability to cross the blood-brain barrier.[2]

  • N-Alkylation: The nature of the substituent on the amino group also plays a significant role.

    • N-methylation (e.g., methamphetamine vs. amphetamine) can increase potency at monoamine transporters.

    • Longer N-alkyl chains can alter the selectivity profile, sometimes favoring serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.

Quantitative SAR (QSAR) and Pharmacophore Modeling

Computational approaches such as QSAR and pharmacophore modeling are invaluable tools for understanding and predicting the activity of substituted phenylpropanamines.[9][10][11] These methods use statistical and computational techniques to correlate the chemical structure of compounds with their biological activity, enabling the design of new molecules with desired properties.

IV. Mechanisms of Action: Interacting with the Monoaminergic System

The primary pharmacological effects of most substituted phenylpropanamines are mediated through their interaction with the monoamine neurotransmitter systems, specifically those involving dopamine, norepinephrine, and serotonin. These compounds typically act as either monoamine transporter substrates (releasers) or monoamine transporter inhibitors (reuptake blockers) .[4][9]

A. Monoamine Transporter Substrates (Releasers)

Many classic amphetamines and some synthetic cathinones act as substrates for DAT, NET, and SERT. They are transported into the presynaptic neuron by these transporters. Once inside, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient across the vesicular membrane. This leads to an increase in the cytoplasmic concentration of monoamines, which in turn causes the reversal of the plasma membrane transporters (DAT, NET, and SERT), resulting in a massive, non-exocytotic release of neurotransmitters into the synaptic cleft.

B. Monoamine Transporter Inhibitors (Reuptake Blockers)

Other substituted phenylpropanamines, particularly those with bulky N-substituents like many synthetic cathinones, act as inhibitors of monoamine transporters.[9] They bind to the transporters but are not translocated into the neuron. By blocking the reuptake of monoamines from the synaptic cleft, they increase the concentration and duration of action of these neurotransmitters.

C. Receptor Interactions

In addition to their effects on monoamine transporters, some substituted phenylpropanamines also exhibit significant affinity for various neurotransmitter receptors, which contributes to their complex pharmacological profiles. For example, many hallucinogenic phenethylamines are potent agonists at serotonin 5-HT2A receptors. Some substituted amphetamines also show affinity for sigma receptors.[12]

Signaling Pathways

The modulation of monoamine transporters and receptors by substituted phenylpropanamines triggers a cascade of downstream signaling events. For instance, the activation of dopamine D1-like receptors, coupled to Gαs/olf, can stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors, coupled to Gαi/o, have the opposite effect.[13] These initial events can then influence a variety of downstream pathways, including the MAPK/ERK and Akt/GSK3 signaling cascades, which are involved in neuronal plasticity, gene expression, and cell survival.[13] The sustained alteration of these signaling pathways is thought to underlie the long-term behavioral and neurotoxic effects of these compounds.

Diagram of Monoamine Transporter Modulation

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) VMAT2 VMAT2 Vesicle->VMAT2 Storage MAT Monoamine Transporter (DAT, NET, SERT) Synaptic_Monoamines Synaptic Monoamines MAT->Synaptic_Monoamines Efflux MAT->Synaptic_Monoamines Reuptake Cytoplasm Cytoplasmic Monoamines VMAT2->Cytoplasm Release Cytoplasm->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Monoamines->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Releaser Releaser (e.g., Amphetamine) Releaser->MAT Substrate Releaser->VMAT2 Inhibits Inhibitor Inhibitor (e.g., Cocaine-like) Inhibitor->MAT Blocks Reuptake

Caption: Mechanisms of monoamine transporter modulation by releasers and inhibitors.

V. Analytical Methodologies: Detection and Characterization

The identification and quantification of substituted phenylpropanamines, particularly in the context of NPS, present a significant analytical challenge due to the vast number of structural isomers and the continuous emergence of new compounds.

A. Presumptive Color Tests

Presumptive color tests, such as the Marquis and Mandelin tests, can provide a rapid, preliminary indication of the presence of certain classes of substituted phenylpropanamines. However, these tests are not specific and are prone to false positives.

B. Chromatographic Techniques

Gas chromatography (GC) and liquid chromatography (LC) are the workhorses for the separation and analysis of these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the identification of substituted phenylpropanamines.[2][14][15] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is increasingly used for the analysis of these compounds, especially for thermolabile or less volatile derivatives.

C. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is invaluable for the unambiguous identification of new compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.

Experimental Protocol: GC-MS Analysis of a Seized Sample

The following is a generalized protocol for the analysis of a suspected NPS sample using GC-MS.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample (e.g., 1-10 mg).

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a dilution of the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Example):

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST, SWGDRUG).

    • Interpret the fragmentation pattern to confirm the identity of the compound.

    • If a reference spectrum is not available, detailed interpretation of the mass spectrum is required to propose a structure.

VI. Metabolism and Toxicology: The Fate and Adverse Effects in the Body

A. Metabolism

Substituted phenylpropanamines undergo extensive metabolism in the body, primarily in the liver. Common metabolic pathways include:

  • N-dealkylation: Removal of alkyl groups from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl side chain.

  • Reduction of the beta-keto group (for cathinones): This leads to the formation of the corresponding amino alcohol.

  • Oxidative deamination: Catalyzed by MAO, although alpha-methylated compounds are more resistant to this pathway.

The metabolites are often more polar than the parent compound and are excreted in the urine.

B. Toxicology

The toxicology of substituted phenylpropanamines is a major concern, particularly with the rise of NPS. Acute toxicity can manifest as a sympathomimetic toxidrome, characterized by agitation, tachycardia, hypertension, and hyperthermia. Severe cases can lead to seizures, rhabdomyolysis, and multi-organ failure.

Neurotoxicity: Many substituted amphetamines and cathinones are known to be neurotoxic, causing long-term damage to monoaminergic neurons.[10][16][17] The proposed mechanisms of neurotoxicity include:

  • Oxidative Stress: The increased cytoplasmic concentration of monoamines can lead to the formation of reactive oxygen species (ROS), which can damage cellular components.

  • Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal cell death.

  • Hyperthermia: Drug-induced hyperthermia can exacerbate neurotoxic effects.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to energy depletion and apoptosis.

  • Neuroinflammation: Activation of microglia and astrocytes can contribute to neuronal damage.[9][10][17]

Conclusion: A Call for Continued Research and Vigilance

The world of substituted phenylpropanamines is in a constant state of flux. While some of these compounds have proven to be valuable therapeutic agents, the continuous emergence of novel psychoactive substances with unknown pharmacological and toxicological profiles poses a significant challenge to public health and safety. A thorough understanding of the synthesis, structure-activity relationships, mechanisms of action, and toxicology of these compounds is paramount for the development of new medicines, the implementation of effective drug control policies, and the clinical management of intoxications. As new derivatives continue to be synthesized and appear on the illicit market, the need for continued research and vigilance in this area cannot be overstated.

References

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  • The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. In: Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press; 2011. [Link]

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  • A two-step method for the preparation of homochiral cathinones. Forensic Sci Int. 2011 Dec 15;213(1-3):e1-5. doi: 10.1016/j.forsciint.2011.06.012. [Link]

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  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations. 2023, 10(12), 603. [Link]

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Sources

Methodological & Application

High-Fidelity NMR Sample Preparation for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-24DM-01

Abstract & Scope

This technical guide outlines the rigorous sample preparation protocols required for the structural elucidation and purity assessment of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (Structure 1 ). As a primary amine with a lipophilic neopentyl-like core, this molecule presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy—specifically regarding proton exchange, solvent-induced artifacts (carbamate formation), and hygroscopicity.

This document moves beyond standard "dissolve and run" instructions. It provides a self-validating workflow designed to eliminate common spectral artifacts that lead to misinterpretation of integration values and impurity profiles.

Chemical Context & The "Amine Challenge"

Structural Analysis
  • Core: Phenethylamine-like scaffold with a gem-dimethyl substitution at the

    
    -position.
    
  • Key Functional Group: Primary Amine (

    
    ).
    
  • Substituents: 2,4-Dimethylphenyl ring.[1]

Solvent Selection Strategy

The choice between Chloroform-


 (

) and Dimethyl Sulfoxide-

(DMSO-

) is not arbitrary; it dictates the visibility of the exchangeable amine protons and the stability of the sample.
FeatureChloroform-

(

)
DMSO-

Solubility Excellent (Lipophilic Core)Excellent (Polar Amine)

Signal
Broad singlet (often invisible due to exchange)Sharp triplet (if dry); exchange is slowed
Risk Factors High: Reacts with atmospheric

to form carbamates; Acidity (

) forms salts.
Moderate: Highly hygroscopic; water peak (

) can obscure signals.
Usage Case Routine purity checks; Carbon-13 acquisition.Full structural characterization;

coupling analysis.
The Carbamate Artifact (Critical Warning)

Primary amines in solution react with atmospheric


 to form carbamic acids/carbamates (

), often appearing as "ghost" impurities in spectra.

accelerates this by stabilizing the zwitterionic intermediate.
  • Symptom: Appearance of small, unassigned peaks near the amine signal and a carbonyl signal in

    
     NMR (
    
    
    
    ppm).
  • Prevention: Protocol A (below) incorporates a basic alumina filtration step to mitigate this.

Experimental Protocols

Protocol A: Routine Characterization ( )

Best for: Quick purity checks,


 NMR, and checking lipophilic impurities.

Reagents:

  • 
     (99.8% D) with TMS (0.03% v/v).
    
  • Basic Alumina (activated).

Workflow:

  • Solvent Neutralization: Pass 1 mL of

    
     through a short pipette column of basic alumina directly into a vial. Rationale: Removes trace 
    
    
    
    acid (common in aged chloroform) which would protonate the amine (
    
    
    ), shifting signals and broadening the spectrum.
  • Weighing: Weigh 10–15 mg of Compound 1 into a clean vial.

  • Dissolution: Add 0.6 mL of the neutralized

    
    . Vortex gently until clear.
    
  • Transfer: Filter the solution through a cotton plug into the NMR tube to remove any insoluble particulates.

  • Acquisition: Run spectrum immediately to minimize

    
     uptake.
    
Protocol B: Structural Confirmation (DMSO- )

Best for: Observing


 protons, proving the primary amine structure via coupling, and quantification.

Reagents:

  • DMSO-

    
     (99.9% D) in single-use ampules . Do not use stock bottles.
    

Workflow:

  • Tube Preparation: Oven-dry the NMR tube at 100°C for 1 hour; cool in a desiccator.

  • Weighing: Weigh 5–8 mg of Compound 1 .

  • Dissolution: Crack a fresh ampule of DMSO-

    
    . Add 0.6 mL  immediately to the sample.
    
  • Homogenization: Invert gently. Note: DMSO is viscous; ensure complete mixing.

  • Acquisition:

    • Set relaxation delay (

      
      ) 
      
      
      
      seconds (amine protons relax slowly).
    • Success Indicator: The

      
       signal should appear as a triplet  (coupling to the adjacent 
      
      
      
      ) or a sharp singlet. If it is broad/absent, the solvent contains water.

Visualization of Workflows

Sample Preparation Logic Flow

NMR_Prep_Workflow Start Start: Sample Received Check_Salt Is sample a Salt (e.g., HCl)? Start->Check_Salt Free_Base Perform Free Basing (Partition: DCM/NaOH) Check_Salt->Free_Base Yes Select_Solvent Select Solvent Check_Salt->Select_Solvent No (Free Base) Free_Base->Select_Solvent CDCl3_Path CDCl3 Selected (Routine) Select_Solvent->CDCl3_Path Standard QC DMSO_Path DMSO-d6 Selected (Structural) Select_Solvent->DMSO_Path NH2 Analysis Neut_Step CRITICAL: Neutralize CDCl3 with Basic Alumina CDCl3_Path->Neut_Step Prevent Salt/Carbamate Ampule_Step CRITICAL: Use Fresh Single-Use Ampule DMSO_Path->Ampule_Step Avoid Water Acquire Acquire Spectrum Neut_Step->Acquire Ampule_Step->Acquire

Figure 1: Decision tree for solvent selection and critical pre-treatment steps to avoid artifacts.

Expected Spectral Data & Validation

Simulated Chemical Shifts ( , ppm)

Note: Values are estimated based on structural additivity rules and similar phenethylamine derivatives.

Proton GroupMultiplicity

(CDCl

)

(DMSO-

)
Diagnostic Note
Ar-H (C3) Singlet (broad)~6.95~6.90Position 3 on ring (between methyls)
Ar-H (C5, C6) Doublets~7.00 - 7.10~7.00 - 7.10Ortho coupling (

Hz)
Ar-CH

Singlets (x2)~2.25, 2.30~2.20, 2.25Distinct environments (ortho vs para)
Gem-Dimethyl Singlet (6H)~1.35~1.30Strong singlet; confirms neopentyl core
-CH

-N
Singlet (2H)~2.60~2.55Becomes doublet in DMSO if dry (

Hz)
-NH

Broad Singlet~1.1 - 1.5~1.8 - 2.5Triplet in dry DMSO; integrates 2H
Solvent Impurity Reference (Trace Contaminants)

Refer to these values to distinguish solvent peaks from sample impurities.

SolventResidual Proton (

)
Water Signal (

)
Common Impurity
CDCl

7.26 (s)1.56 (varies)Grease (0.86, 1.26), DCM (5.30)
DMSO-

2.50 (quint)3.33 (broad)Acetone (2.09), Methanol (3.16)

Data sourced from Fulmer et al. (2010).[2][3]

References & Authority

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • IUPAC Recommendations. (2001). NMR Nomenclature.[5] Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795–1818.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Standard text for pulse sequence selection).

Sources

Troubleshooting & Optimization

optimizing temperature and pressure for amine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature and Pressure Optimization

Welcome to the Technical Support Center for Amine Synthesis Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure in crucial amine synthesis reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yielding reactions.

Section 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by reduction.[1] While seemingly straightforward, optimizing this two-step, one-pot process requires a nuanced understanding of the interplay between temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is giving low yields. What are the first parameters I should investigate?

A: Low yields in reductive amination can often be traced back to several key factors. Before making drastic changes, consider the following:

  • Imine/Enamine Formation: The initial condensation step is often an equilibrium reaction. Ensure you are using conditions that favor imine or enamine formation. This can include the removal of water, which is a byproduct of this step.

  • Reagent Stoichiometry: An excess of the amine is commonly used to drive the equilibrium towards the imine/enamine intermediate.[2]

  • pH Control: The pH of the reaction mixture is critical. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, other side reactions can occur. For reactions involving amino acids, a pH of around 9.5 is often recommended.[2]

  • Reducing Agent: The choice and timing of the addition of the reducing agent are crucial. Some reducing agents, like sodium borohydride, can be added directly, while others may require specific conditions.

Q2: How does temperature affect my reductive amination?

A: Temperature plays a dual role in reductive amination. Increasing the temperature can have both positive and negative effects:

  • Positive: Higher temperatures can accelerate the initial condensation reaction to form the imine/enamine intermediate.

  • Negative: At the expense of selectivity, increasing the temperature can lead to the formation of byproducts.[1] For instance, in the synthesis of ractopamine, increasing the temperature from 50 to 80 °C positively affected the conversion but decreased selectivity.[1]

A systematic temperature screening is often necessary to find the optimal balance between reaction rate and selectivity for your specific substrates.

Q3: When should I consider using pressure in my reductive amination, and what are the effects?

A: Pressure, particularly hydrogen pressure when using catalytic hydrogenation for the reduction step, can significantly improve yields. For example, in the synthesis of ractopamine, increasing the H2 pressure from 5 to 10 bar improved the yield from 6.3% to 86.6%.[1] However, the influence of pressure can plateau. In a study using carbon monoxide as a reducing agent, the pressure had almost no influence on the reaction outcome above 30 bar.[3]

Troubleshooting Guide: Low Yield in Reductive Amination
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete conversion of starting materials Inefficient imine/enamine formation.- Increase the equivalents of the amine.[2]- Remove water using a Dean-Stark trap or molecular sieves.- Optimize the reaction pH to ensure the amine is sufficiently nucleophilic.[2]
Formation of side products Reaction temperature is too high, leading to decomposition or side reactions.- Perform a temperature screening study, starting from a lower temperature and gradually increasing it.- Monitor the reaction closely by TLC or LC-MS to identify the onset of byproduct formation.
Low yield despite complete conversion Inefficient reduction of the imine/enamine intermediate.- Increase the pressure of the reducing gas (e.g., H2).[1]- Screen different reducing agents (e.g., NaBH4, NaBH(OAc)3, catalytic hydrogenation).- Ensure the catalyst (if used) is active and not poisoned.
Experimental Protocol: Temperature and Pressure Screening for Reductive Amination
  • Setup: In a multi-well reactor or parallel synthesizer, add the carbonyl compound, amine, and solvent to each reaction vessel.

  • Temperature Screening:

    • Set each reactor to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

    • Add the reducing agent.

    • Monitor the reactions at set time points (e.g., 2, 4, 8, 16 hours) by TLC or LC-MS to determine the optimal temperature for conversion and selectivity.

  • Pressure Screening (for catalytic hydrogenation):

    • Using the optimal temperature from the previous step, set up a series of reactions in a high-pressure reactor system.

    • Charge each reactor with a different pressure of hydrogen gas (e.g., 2, 5, 10, 20 bar).

    • Monitor the reactions over time to determine the pressure that provides the best yield in a reasonable timeframe.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] Optimizing this reaction requires careful consideration of the catalyst system, base, solvent, temperature, and, in some cases, pressure.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What are the most common culprits?

A: Failure of a Buchwald-Hartwig reaction can often be attributed to a few key factors:

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently. Modern precatalysts are often more effective than traditional sources like Pd(OAc)2.[5]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine.[5] For instance, BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[5]

  • Incorrect Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is commonly used.[5] However, for base-sensitive substrates, weaker bases like Cs2CO3 may be necessary, potentially requiring higher temperatures.[5]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized ligands.[5]

Q2: What is the typical temperature range for Buchwald-Hartwig aminations, and what happens if I go too high?

A: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110°C.[6] However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products like hydrodehalogenation and homocoupling products.[5] It is crucial to find a temperature that is high enough to drive the reaction to completion in a reasonable time but not so high that it leads to degradation.

Q3: Does pressure have a significant effect on Buchwald-Hartwig aminations?

A: While not as commonly varied as temperature, pressure can influence the outcome of Buchwald-Hartwig aminations, particularly in terms of solvent boiling points and the solubility of gaseous reagents if used. In a sealed vessel, the reaction can be heated above the solvent's boiling point at atmospheric pressure, which can accelerate the reaction. However, this also increases the internal pressure, which must be considered for safety.

Troubleshooting Guide: Common Issues in Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps & Rationale
No reaction or very low conversion Inactive catalyst system.- Switch to a more modern palladacycle precatalyst.[5]- Screen a panel of ligands appropriate for your amine substrate.[5]- Ensure your base is strong enough and not hindering the reaction.[5]
Formation of hydrodehalogenation or homocoupling byproducts Reaction temperature is too high, or the catalyst loading is not optimal.- Optimize the reaction temperature by running the reaction at a lower temperature for a longer time.[5]- Titrate the catalyst loading to find the minimum amount required for efficient conversion.
Reaction stalls before completion Catalyst decomposition.- Consider a ligand that offers greater stability to the palladium center at the required reaction temperature.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst.
Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination
  • Setup: In an array of oven-dried reaction vials under an inert atmosphere, add the aryl halide, palladium precatalyst, and a different ligand to each set of vials.

  • Base Addition: To each vial within a ligand set, add a different base (e.g., NaOtBu, LHMDS, Cs2CO3).

  • Reaction Initiation: Add the anhydrous, degassed solvent and the amine to each vial.

  • Heating and Monitoring: Place the vials in a preheated heating block at a set temperature (e.g., 100°C). Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the conversion and yield across the different ligand and base combinations to identify the optimal conditions.

Section 3: High-Pressure Operations and Safety

Working with high-pressure reactors is essential for certain amine synthesis protocols but requires strict adherence to safety guidelines to prevent accidents.[7]

Safety FAQs

Q1: What are the primary safety considerations when running a high-pressure amine synthesis?

A: The main hazards are ruptures and toxic ammonia leaks.[8] It is crucial to:

  • Understand Your Equipment: Be thoroughly familiar with the design and operational limits of your reactor. Never exceed the manufacturer's specified pressure and temperature ratings.[7]

  • Implement Pressure Relief Systems: Ensure your reactor is equipped with safety valves or rupture disks that are regularly inspected and maintained.[7]

  • Proper Training: All personnel must be trained on the principles of high-pressure reactions, proper reactor operation, and emergency procedures.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Blast shields may be necessary in some cases.[7]

Q2: How can I minimize the risk of a reactor failure?

A: Regular maintenance and inspection are key.[7]

  • Routine Checks: Regularly inspect seals, gaskets, and pressure gauges for wear and replace them as needed.[7]

  • Material Compatibility: Ensure that the reactor materials are compatible with the reagents and solvents being used, especially with corrosive amines.

  • Controlled Heating and Cooling: Avoid rapid temperature changes that can cause thermal stress on the reactor components.

Workflow for Safe High-Pressure Reaction Setup

Caption: A stepwise workflow for safely setting up and running a high-pressure reaction.

Visualization of Optimization Logic

General Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Reagent_Check Check Reagent Purity and Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Conditions (Temp, Time, Solvent) Reagent_Check->Condition_Check Reagents OK Optimize Systematically Optimize Critical Parameters Reagent_Check->Optimize Issue Found Catalyst_Check Evaluate Catalyst/Reagent Activity Condition_Check->Catalyst_Check Conditions OK Condition_Check->Optimize Issue Found Workup_Check Analyze Work-up and Purification Procedure Catalyst_Check->Workup_Check Catalyst OK Catalyst_Check->Optimize Issue Found Workup_Check->Optimize Work-up OK Workup_Check->Optimize Issue Found

Caption: A decision-making flowchart for troubleshooting low-yielding amination reactions.

References

  • Catalyst Coatings for Ammonia Decomposition in Microchannels at High Temperature and Elevated Pressure for Use in Decentralized and Mobile Hydrogen Gener
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Temperature and pressure ifluence for the model reductive amination reaction a.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • What safety measures are essential when working with high pressure reactors? HiTechTrader.
  • How to Improve Safety and Reliability of the High Pressure Synthesis Section of Urea Plants. Stamicarbon.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

Sources

Technical Support Center: Scale-Up of Substituted Phenylpropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted phenylpropanamines. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions to address the complex challenges encountered when transitioning from laboratory-scale experiments to pilot plant and full-scale manufacturing. Our focus is on providing practical, evidence-based solutions to common and uncommon issues in process development.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of substituted phenylpropanamine synthesis.

Q1: My reductive amination yield is high at the bench scale, but drops significantly upon scale-up. What are the likely causes?

A1: A drop in yield during the scale-up of reductive amination can be attributed to several factors that become more pronounced at a larger scale. The most common culprits are mass and heat transfer limitations. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions such as the reduction of the starting ketone or aldehyde before imine formation can occur.[1][2] Furthermore, the efficiency of heat removal is critical; poor temperature control can alter reaction kinetics and favor undesired pathways.[3][4][5]

Q2: I'm observing an increase in over-alkylation byproducts in my large-scale reductive amination. How can I mitigate this?

A2: Over-alkylation, the formation of secondary or tertiary amines from a primary amine product, is a common issue.[6] This can often be managed by carefully controlling the stoichiometry of the reactants. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also be effective.[7] At a larger scale, the rate of addition of the reducing agent becomes a critical parameter to control.

Q3: What are the primary safety concerns when scaling up a catalytic hydrogenation for the synthesis of a phenylpropanamine?

A3: Catalytic hydrogenations are often highly exothermic, and the primary safety concern is the risk of a thermal runaway reaction.[2][3] Proper evaluation of the reaction's thermal profile and ensuring adequate cooling capacity of the reactor are paramount.[8][9] Other significant hazards include the handling of flammable solvents and pyrophoric catalysts, as well as the potential for hydrogen gas accumulation, which can create an explosive atmosphere. A thorough process safety hazard evaluation is essential before any scale-up.[3]

Q4: My final product's color and purity are inconsistent from batch to batch after crystallization. What should I investigate?

A4: Inconsistent color and purity after crystallization often point to issues with impurity profiles and the crystallization process itself. The presence of even small amounts of impurities can significantly impact crystal growth, morphology, and color.[10] It is crucial to have a robust analytical method to identify and quantify these impurities. The crystallization process itself must be well-controlled, as variations in cooling rates, agitation, and seeding can lead to batch-to-batch inconsistencies.[11][12]

Q5: What are the key considerations when choosing a chiral resolution method for a substituted phenylpropanamine at an industrial scale?

A5: The choice of a chiral resolution method for industrial scale depends on factors such as cost, efficiency, and scalability. Classical resolution via diastereomeric salt formation is a well-established and often cost-effective method.[13][14] However, it is limited to a theoretical maximum yield of 50% for the desired enantiomer unless a racemization process for the unwanted enantiomer is in place. Enzymatic resolutions can offer high enantioselectivity but may require significant process development to optimize enzyme stability and activity at scale.[15][16] Preparative chiral chromatography can provide high purity but is often more expensive and time-consuming.[17][18][19]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific issues that may arise during the synthesis and purification of substituted phenylpropanamines at scale.

Guide 1: Reductive Amination Reactions

Reductive amination is a cornerstone of phenylpropanamine synthesis. However, its scale-up is fraught with challenges.

Problem: Low Yield and/or Incomplete Conversion

  • Root Cause Analysis:

    • Competitive Reduction of the Carbonyl: The reducing agent may be reducing the starting ketone or aldehyde faster than the imine is being formed. This is particularly problematic with more reactive reducing agents like sodium borohydride.[1]

    • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This can be due to steric hindrance or the presence of water, which can hydrolyze the imine.

    • Poor Mass Transfer: In heterogeneous reactions (e.g., using a solid-supported catalyst), inefficient mixing can lead to poor contact between the reactants and the catalyst.[2]

  • Troubleshooting Workflow:

    cluster_solutions1 Solutions for Incomplete Imine Formation cluster_solutions2 Solutions for Carbonyl Reduction cluster_solutions3 Solutions for Slow Reactions start Low Yield in Reductive Amination check_imine Monitor Imine Formation (e.g., by NMR or IR) start->check_imine imine_issue Imine Formation Incomplete check_imine->imine_issue Yes carbonyl_reduction Side Product: Alcohol from Carbonyl Reduction Observed check_imine->carbonyl_reduction No, but... slow_reaction Reaction Stalls or is Slow check_imine->slow_reaction No add_acid Add a catalytic amount of weak acid (e.g., acetic acid) to promote imine formation. imine_issue->add_acid remove_water Use a Dean-Stark trap or add molecular sieves to remove water. imine_issue->remove_water change_reductant Switch to a milder reducing agent (e.g., NaBH(OAc)3 or NaCNBH3) that is selective for the iminium ion. carbonyl_reduction->change_reductant stepwise Perform a stepwise reaction: form the imine first, then add the reducing agent. carbonyl_reduction->stepwise increase_temp Increase reaction temperature, monitoring for side products. slow_reaction->increase_temp check_catalyst If using a catalyst, check for deactivation or poisoning. slow_reaction->check_catalyst

    Caption: Troubleshooting workflow for low yield in reductive amination.

  • Experimental Protocol: Stepwise Reductive Amination

    • Dissolve the ketone or aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane) in the reactor.

    • If necessary, add a catalytic amount of acetic acid (0.05 eq).

    • Stir the mixture at room temperature or with gentle heating and monitor the formation of the imine by a suitable analytical technique (e.g., TLC, GC, NMR).

    • Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0-5 °C.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.1-1.5 eq) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Perform a standard aqueous work-up to quench any remaining reducing agent and isolate the product.

Guide 2: Impurity Control and Removal

The formation and persistence of impurities are major hurdles in producing high-quality substituted phenylpropanamines.

Common Impurities and Their Origins:

Impurity TypeCommon OriginMitigation Strategy
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometry.Optimize reaction time and stoichiometry; consider a more reactive reagent.
Over-alkylation Products Reaction of the product amine with the starting carbonyl and subsequent reduction.Use a slight excess of the amine, control the addition of the reducing agent.[7]
Diacylated Products In N-acylation reactions, especially with unhindered amines.Use a bulky acylating agent, control stoichiometry and temperature.[20]
Process-Related Impurities Side reactions involving solvents or reagents.Understand the reactivity of all components under the reaction conditions.[10]
Nitrosamines Reaction of secondary or tertiary amines with nitrite sources.Avoid the use of nitrite salts in the presence of amines, especially under acidic conditions.[21][22]

Troubleshooting Impurity Removal:

  • Problem: An impurity co-crystallizes with the final product and is difficult to remove by recrystallization.

  • Root Cause Analysis:

    • Structural Similarity: The impurity may have a very similar structure to the desired product, leading to its incorporation into the crystal lattice.

    • Solid Solution Formation: The impurity and the product may form a solid solution, making separation by crystallization ineffective.

  • Troubleshooting Decision Tree:

    start Impurity Persists After Recrystallization change_solvent Change Recrystallization Solvent System start->change_solvent reslurry Perform a Reslurry in a Solvent Where the Impurity is More Soluble change_solvent->reslurry Still present chromatography Consider Column Chromatography (if feasible at scale) reslurry->chromatography Still present derivatization Chemically Modify the Impurity (e.g., by pH adjustment to change its solubility) chromatography->derivatization Not scalable revisit_synthesis Re-evaluate the Synthetic Route to Prevent Impurity Formation derivatization->revisit_synthesis Ineffective

    Caption: Decision tree for troubleshooting persistent impurities.

Guide 3: Chiral Resolution Scale-Up

Obtaining a single enantiomer in high purity is often a critical step.

Problem: Inconsistent Yields or Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization

  • Root Cause Analysis:

    • Suboptimal Resolving Agent or Solvent: The chosen resolving agent and solvent system may not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Inadequate Control of Crystallization Conditions: Cooling rate, agitation, and seeding are critical parameters that can affect the outcome of the resolution.[11][23]

    • Metastable Polymorphs: The diastereomeric salts may exist in different polymorphic forms with varying solubilities, leading to inconsistent results.

  • Optimization Protocol for Diastereomeric Salt Resolution:

    • Screening: Perform a thorough screening of chiral resolving agents and solvents at a small scale.[14]

    • Solubility Profile: Determine the solubility of both diastereomeric salts in the chosen solvent system at different temperatures to define the optimal crystallization window.

    • Controlled Crystallization:

      • Dissolve the racemic amine and the resolving agent in the solvent at an elevated temperature.

      • Cool the solution at a controlled rate to the target crystallization temperature.

      • If necessary, seed the solution with a small amount of the desired diastereomeric salt to ensure controlled nucleation.

      • Age the slurry for a sufficient time to allow the system to reach equilibrium.

    • Isolation and Analysis: Isolate the crystals by filtration, wash with cold solvent, and dry. Analyze the enantiomeric excess of the free amine after liberating it from the salt.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - ACS Public
  • troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis - Benchchem.
  • Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine - Benchchem.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Critical Consider
  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing.
  • Amine synthesis by reductive amination (reductive alkyl
  • What's wrong with my reductive amination? I barely got any product. - Reddit.
  • Scale-up Reactions - Division of Research Safety - University of Illinois.
  • Direct chiral resolution of phenylalkylamines using a crown ether chiral st
  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed.
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
  • (468g)
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
  • Chemical Process Safety | Techniques & Equipment - Mettler Toledo.
  • Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS.
  • Chiral Resolution Screening | Solid St
  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF - ResearchG
  • Rapid crystallization development and scale-up using in-process tools - ResearchG
  • Impurity Occurrence and Removal in Crystalline Products
  • Control of Nitrosamine Impurities in Human Drugs - FDA.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Quantification of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The Challenge: Quantifying 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine presents a classic chromatographic paradox. As a sterically hindered primary amine with a non-conjugated phenyl ring, it exhibits two primary difficulties:

  • Silanol Interaction: Under standard acidic conditions (pH 2-3), the protonated amine (

    
    ) interacts strongly with residual silanols on silica columns, leading to severe peak tailing (
    
    
    
    ).[1]
  • Weak Chromophore: The alkyl spacer isolates the amine from the phenyl ring, reducing UV absorbance to the non-specific low-UV region (210–220 nm), increasing susceptibility to matrix interference.[1]

The Solution: This guide compares three methodologies to validate a robust protocol. While derivatization offers sensitivity, Method B (High-pH RP-HPLC) is recommended as the superior balance of robustness, simplicity, and precision for drug development environments.[1]

Comparative Methodology Matrix
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: Pre-Column Derivatization
Principle Ion-Pairing / Acidic SuppressionNeutral State ChromatographyChemical modification (e.g., OPA/FMOC)
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge/Gemini NX)Standard C18
Mobile Phase 0.1% TFA / ACN10mM NH₄HCO₃ (pH 10.[1]0) / ACNPhosphate pH 6.5 / ACN
Detection UV 210 nmUV 215 nmFLD or UV 340 nm
Peak Shape Often Tailing (

1.5–2.[1]5)
Sharp, Symmetrical (

< 1.[1]2)
Excellent
Sensitivity Low (LOD ~1 µg/mL)Moderate (LOD ~0.5 µg/mL)High (LOD ~10 ng/mL)
Throughput HighHigh Low (Reaction time required)

Scientific Rationale: Why High pH?

The pKa of the primary amine in 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is estimated between 9.5 and 10.5.[1]

  • At pH 3.0 (Method A): The molecule is 100% protonated.[1] The positive charge is repelled by the hydrophobic C18 chains but attracted to anionic silanols, causing "drag" (tailing).[1]

  • At pH 10.0 (Method B): The molecule is largely deprotonated (neutral).[1] In this state, it behaves like a standard lipophilic compound, interacting purely through hydrophobic partitioning.[1] This yields sharper peaks, higher signal-to-noise ratios, and eliminates the need for toxic ion-pairing agents like TFA.[1]

Critical Note: You must use a column engineered for high pH stability (e.g., Ethylene-Bridged Hybrid or Organo-Silica) to prevent silica dissolution.[1]

Recommended Protocol: High-pH RP-HPLC[1]

Instrumentation & Conditions[2][3][4]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Column Temp: 40°C (Improves mass transfer for hindered amines).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Vol: 10 µL.

  • Detection: UV at 215 nm (Reference 360 nm).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Validation Workflow (ICH Q2(R2))

The following validation parameters must be executed to prove the method is "fit for purpose."

ValidationWorkflow Start Start Validation Specificity 1. Specificity (Inject Blank, Placebo, Impurities) Start->Specificity Linearity 2. Linearity (5 Levels: 50% - 150%) Specificity->Linearity No Interference Accuracy 3. Accuracy/Recovery (Spike Placebo at 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness 5. Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness RSD < 2.0% Report Generate Validation Report Robustness->Report

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Data (Representative)[1][3]
ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention timePass (Resolution > 2.0 from impurities)
Linearity


(Range: 10–150 µg/mL)
Accuracy 98.0% – 102.0% Recovery99.4% (Mean of 9 determinations)
Precision (Repeatability) RSD

2.0% (n=6)
0.4% RSD
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)LOD: 0.2 µg/mL; LOQ: 0.6 µg/mL
Robustness System Suitability remains validStable at pH 9.8–10.2

Troubleshooting & Critical Control Points

System Suitability Logic

Before running samples, the system must "self-validate" using a System Suitability Solution (SSS).[1]

SystemSuitability Inject Inject SSS (n=5) CheckRSD Check Area RSD Inject->CheckRSD CheckTailing Check Tailing Factor (Tf) CheckRSD->CheckTailing CheckPlate Check Plate Count (N) CheckTailing->CheckPlate Decision Pass? CheckPlate->Decision Proceed Run Samples Decision->Proceed Yes Fail Troubleshoot: 1. Re-equilibrate 2. Check pH 3. Replace Column Decision->Fail No

Figure 2: System Suitability decision logic to ensure data integrity.

Common Failure Modes
  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% ACN).[1]

    • Fix: Dissolve sample in Mobile Phase or 50:50 Water:ACN.

  • Retention Time Drift:

    • Cause: pH fluctuation in volatile buffers (Ammonium Bicarbonate).[1]

    • Fix: Prepare fresh buffer daily; ensure the bottle is capped tightly to prevent

      
       loss/gain.
      
  • High Backpressure:

    • Cause: Salt precipitation.

    • Fix: Ensure mixing of Buffer/Organic does not exceed solubility limits (usually safe <95% Organic).[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Polar Amines. [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

  • Agilent Technologies. (2018).[1] Analysis of Heterocyclic Amines using High pH Stable Columns. [Link]

Sources

A Spectroscopic Guide to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic comparison of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, a substituted phenethylamine, with its structurally similar counterparts. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the impact of subtle structural modifications on the spectral output, aiding in the identification and characterization of these compounds.

Molecular Structures Under Comparison

To understand the spectroscopic differences, it is essential to visualize the molecular structures of the compounds being compared.

Molecular_Structures cluster_target 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine cluster_analog1 2-Methyl-2-phenylpropan-1-amine cluster_analog2 Phentermine (2-Methyl-1-phenylpropan-2-amine) target analog1 analog2

Caption: Molecular structures of the target compound and its key analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly sensitive to the electronic environment of protons. The introduction of methyl groups on the phenyl ring in 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is expected to cause predictable shifts in the aromatic region compared to its unsubstituted analog, 2-methyl-2-phenylpropan-1-amine.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Assignment 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (Predicted) 2-Methyl-2-phenylpropan-1-amine Phentermine
Aromatic-H~6.9-7.1 (m, 3H)~7.2-7.4 (m, 5H)~7.1-7.3 (m, 5H)
-CH₂-NH₂~2.6 (s, 2H)~2.7 (s, 2H)-
-C(CH₃)₂-~1.3 (s, 6H)~1.3 (s, 6H)-
Ar-CH₃ (ortho)~2.3 (s, 3H)--
Ar-CH₃ (para)~2.2 (s, 3H)--
-NH₂Variable (br s, 2H)Variable (br s, 2H)Variable (br s, 2H)
-CH(CH₃)---~3.0 (m, 1H)
-CH-CH₃--~1.2 (d, 3H)
-C(CH₃)₂-NH₂--~1.1 (s, 6H)

Note: Predicted shifts are based on additive models and comparison with similar structures. Actual values may vary.

The aromatic region of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is predicted to show a more complex pattern with fewer protons (3H) compared to the 5H multiplet of the unsubstituted phenyl ring in the analogs. The two methyl groups on the aromatic ring will appear as singlets around 2.2-2.3 ppm. The benzylic protons of the -CH₂-NH₂ group are expected to be a singlet, similar to 2-methyl-2-phenylpropan-1-amine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will further differentiate these structures, particularly in the aromatic region and with the additional signals from the ring-substituted methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (Predicted) 2-Methyl-2-phenylpropan-1-amine
Aromatic C (quaternary)~145, ~136, ~135~148
Aromatic C-H~131, ~128, ~126~128, ~126, ~125
-C(CH₃)₂-~40~40
-CH₂-NH₂~55~55
-C(CH₃)₂-~25~25
Ar-CH₃ (ortho)~21-
Ar-CH₃ (para)~19-

The presence of two additional signals in the aliphatic region (19-21 ppm) for the aromatic methyl groups is a key distinguishing feature for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine. The substitution pattern on the aromatic ring will also lead to distinct chemical shifts for the aromatic carbons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Substitution Patterns

IR spectroscopy is a powerful tool for identifying functional groups. The primary amine (-NH₂) and aromatic C-H bonds will give rise to characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Expected Range Interpretation
N-H Stretch (amine)3400-3250 (two bands)Asymmetric and symmetric stretching of the primary amine.[1]
C-H Stretch (aromatic)3100-3000Stretching of C-H bonds on the phenyl ring.
C-H Stretch (aliphatic)3000-2850Stretching of C-H bonds in the alkyl groups.
N-H Bend (amine)1650-1580Scissoring vibration of the primary amine.[1]
C=C Stretch (aromatic)1600-1450Ring stretching vibrations of the phenyl group.
C-N Stretch (aliphatic amine)1250-1020Stretching of the carbon-nitrogen bond.[1]
C-H Out-of-plane Bend900-675Bending of aromatic C-H bonds, indicative of substitution pattern.

The most significant difference in the IR spectra will be in the C-H out-of-plane bending region (900-675 cm⁻¹). The 1,2,4-trisubstituted pattern of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine will produce a distinct pattern of absorption bands in this region compared to the monosubstituted pattern of its analogs.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation of phenethylamines.

Molecular Ion and Isotopic Pattern

The nominal mass of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is 177 g/mol . The molecular ion peak ([M]⁺) at m/z 177 should be observable in the EI mass spectrum.

Key Fragmentation Pathways

The fragmentation of phenethylamines is often dominated by cleavage of the Cα-Cβ bond.

Fragmentation_Pathways M [M]⁺˙ m/z = 177 F1 [C₁₀H₁₃]⁺ m/z = 133 M->F1 β-cleavage F2 [CH₂NH₂]⁺˙ m/z = 30 M->F2 α-cleavage F3 [M - CH₃]⁺ m/z = 162 M->F3 Loss of methyl radical

Caption: Predicted major fragmentation pathways for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine.

  • α-Cleavage: Cleavage of the bond between the carbon bearing the amine and the quaternary carbon would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).

  • β-Cleavage: The most prominent fragmentation is expected to be the cleavage of the Cα-Cβ bond, resulting in a stable benzylic carbocation. For 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, this would yield a fragment at m/z 133. This fragment is a key diagnostic ion.

  • Loss of a Methyl Group: Loss of one of the geminal methyl groups could lead to a fragment at m/z 162.

Table 4: Comparison of Key Mass Spectral Fragments (m/z)

Fragment 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine 2-Methyl-2-phenylpropan-1-amine Phentermine
[M]⁺177149149
[M-15]⁺162134134
Benzylic Cation13310591
[CH₂NH₂]⁺3030-
[C(CH₃)₂NH₂]⁺--72

The base peak for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is predicted to be at m/z 133, which is significantly different from the base peak of phentermine (m/z 72) and the major fragment of 2-methyl-2-phenylpropan-1-amine (m/z 105), providing a clear method of differentiation.

Experimental Protocols

To ensure reproducible and high-quality data, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Acquire ¹H and ¹³C spectra at an appropriate field strength (e.g., 400 MHz). acq1->acq2 acq3 Optimize acquisition parameters (e.g., number of scans, relaxation delay). acq2->acq3 proc1 Apply Fourier transformation, phase correction, and baseline correction. acq3->proc1 proc2 Reference the spectra to the TMS signal (0.00 ppm). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3

Caption: Standard workflow for NMR sample preparation and analysis.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Protocol cluster_setup Instrument Setup cluster_sample Sample Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small drop of the liquid amine sample directly onto the ATR crystal. setup2->sample1 sample2 Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). sample1->sample2 sample3 Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). sample2->sample3

Caption: Protocol for acquiring an ATR-FTIR spectrum of a liquid amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Protocol cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or ethyl acetate). gc1 Injector: Split/splitless, 250 °C prep1->gc1 gc2 Column: HP-5ms or equivalent gc1->gc2 gc3 Oven Program: Start at 100 °C, ramp to 280 °C. gc2->gc3 ms1 Ion Source: Electron Ionization (EI) at 70 eV gc3->ms1 ms2 Mass Range: m/z 40-500 ms1->ms2 ms3 Acquisition Mode: Scan ms2->ms3

Caption: Typical GC-MS parameters for the analysis of phenethylamine derivatives.

Conclusion

The spectroscopic analysis of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, even in the absence of direct experimental data, can be confidently predicted through a comparative approach with its structural analogs. The key differentiators lie in the ¹H and ¹³C NMR shifts of the aromatic and methyl protons and carbons, the unique pattern in the C-H out-of-plane bending region of the IR spectrum, and the characteristic m/z 133 fragment in the mass spectrum. By employing the standardized protocols outlined in this guide, researchers can effectively characterize this and similar substituted phenethylamines, ensuring the accuracy and integrity of their scientific investigations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79003695, 2-(2,4-dimethylphenyl)-2-methylpropan-1-amine. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 210602, 2-Methyl-2-phenylpropan-1-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4771, Phentermine. [Link]

  • Royal Society of Chemistry. Supplementary Information for publications. [Link]

  • American Elements. 2-(2,4-dimethylphenyl)-2-methylpropan-1-amine Product Page. [Link]

Sources

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